7-溴-1H-吲哚-3-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

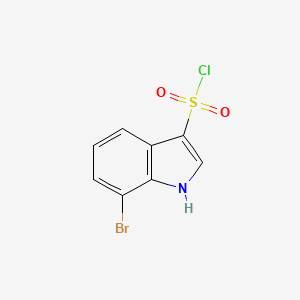

7-bromo-1H-indole-3-sulfonyl chloride is an organic compound with a molecular formula of C8H5BrClN2O2S . It is a derivative of indole, which is a crucial compound in medicinal chemistry .

Synthesis Analysis

The synthesis of indole derivatives, including 7-bromo-1H-indole-3-sulfonyl chloride, can be achieved through various methods. One such method involves a Fischer indolisation–indole N-alkylation sequence . Another method involves using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis

The molecular weight of 7-bromo-1H-indole-3-sulfonyl chloride is 294.55 . The InChI code for this compound is 1S/C8H5BrClNO2S/c9-5-1-2-7-6 (3-5)8 (4-11-7)14 (10,12)13/h1-4,11H .Chemical Reactions Analysis

Indole derivatives, including 7-bromo-1H-indole-3-sulfonyl chloride, are known to exhibit a variety of pharmacological actions. They have been used as active ingredients in drug design and production .Physical and Chemical Properties Analysis

The molecular formula of 7-bromo-1H-indole-3-sulfonyl chloride is C8H5BrClNO2S, and its molecular weight is 294.55 .科学研究应用

钯催化的吲哚直接C-H官能化

刘、周和吴(2017)的一项研究阐述了钯催化的吲哚直接C-H键磺酰化,展示了一种生成多种2-磺酰化吲哚的有效方法。这种方法因其效率和在复杂吲哚类化合物的合成中进一步应用的潜力而具有重要意义 佟柳、W.周、杰·吴,2017。

芳基/烷基硫代吲哚的无金属和无碱合成

库马拉斯瓦米、拉朱和纳拉亚纳拉奥(2015)的研究提出了一种使用芳基/烷基磺酰氯对吲哚进行有效硫代化的碘催化过程。该方法突出了磺酰氯在吲哚改性中的多功能性,可能包括7-溴-1H-吲哚-3-磺酰氯等化合物,以生成吲哚3-硫代醚分子 G.库马拉斯瓦米、R.拉朱、维昆塔普·纳拉亚纳拉奥,2015。

吲哚乙酸的比色法测定

尽管与7-溴-1H-吲哚-3-磺酰氯没有直接关系,但戈登和韦伯(1951)对吲哚乙酸比色法测定的研究强调了吲哚衍生物在生化分析及其分析应用中的重要性 S.A.戈登、R.P.韦伯,1951。

吲哚的区域选择性C(sp2)-H双官能化

森山、石田和东乡(2015)开发了一种区域选择性C(sp2)-H吲哚双官能化,生成2-双(磺酰基)氨基-3-溴-吲哚。这项研究突出了一种官能化吲哚的新方法,表明了7-溴-1H-吲哚-3-磺酰氯可能发生的潜在转化 K.森山、和马石田、H.东乡,2015。

1-苯磺酰基-1H-吲哚的有效磺化

Janosik等人的研究(2006)使用氯磺酸对1-苯磺酰基-1H-吲哚进行磺化,突出了与吲哚衍生物功能化相关的一种清洁且操作简单的的方法,可能适用于7-溴-1H-吲哚-3-磺酰氯,用于合成磺酰胺衍生物 T.Janosik、哈米德·希拉尼、尼克拉斯·瓦尔斯特罗姆、伊尔哈姆·马尔基、B.斯坦斯兰德、J.伯格曼,2006。

作用机制

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

属性

IUPAC Name |

7-bromo-1H-indole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVQLJCNXJLORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2678147.png)

![methyl 4-{[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2678149.png)

![2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2678150.png)

![N-(4-butylphenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2678152.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2678158.png)

![3-(3,4-dimethoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2678160.png)

![4-Methyl-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2678161.png)

![7-Fluoro-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2678167.png)

![Tert-butyl N-[1-(2,3-dichlorophenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2678169.png)